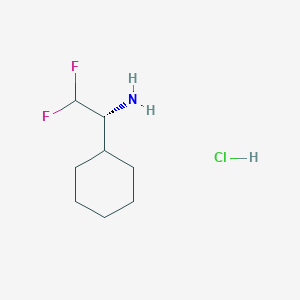

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number

The compound (1R)-1-cyclohexyl-2,2-difluoroethanamine hydrochloride is systematically named according to IUPAC rules as (1R)-1-(cyclohexyl)-2,2-difluoroethanaminium chloride . The stereochemical descriptor "(1R)" specifies the absolute configuration at the chiral carbon atom bonded to the cyclohexyl group. The CAS Registry Number for this enantiomerically pure compound is 2031269-24-4 .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R)-1-(cyclohexyl)-2,2-difluoroethanaminium chloride | |

| CAS Number | 2031269-24-4 |

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₈H₁₆ClF₂N , derived from the union of the cationic amine (C₈H₁₅F₂N)⁺ and a chloride counterion (Cl⁻). The molecular weight is 199.67 g/mol , calculated as follows:

- Carbon (C): $$8 \times 12.01 = 96.08\ \text{g/mol}$$

- Hydrogen (H): $$16 \times 1.008 = 16.13\ \text{g/mol}$$

- Chlorine (Cl): $$35.45\ \text{g/mol}$$

- Fluorine (F): $$2 \times 19.00 = 38.00\ \text{g/mol}$$

- Nitrogen (N): $$14.01\ \text{g/mol}$$

Total : $$96.08 + 16.13 + 35.45 + 38.00 + 14.01 = 199.67\ \text{g/mol}$$.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound are not extensively reported in public databases. However, X-ray diffraction studies of structurally related difluoroethylamine derivatives (e.g., 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride) reveal that the difluoroethylamine moiety adopts a tetrahedral geometry around the nitrogen atom. The cyclohexyl group likely stabilizes the structure through van der Waals interactions and chair conformation rigidity , as observed in cyclohexane-containing analogs. Computational models suggest that the hydrochloride salt forms a monoclinic crystal system with hydrogen bonding between the ammonium proton and chloride ion.

Stereochemical Configuration Analysis of Chiral Centers

The chiral center at the C1 position (bonded to the cyclohexyl group) exhibits R configuration , as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry influences the compound’s biological activity and intermolecular interactions , as enantiomers often display divergent binding affinities in chiral environments. The presence of two electronegative fluorine atoms at the C2 position creates a strong dipole moment , further modulating stereoelectronic effects.

| Stereochemical Feature | Impact on Properties |

|---|---|

| (1R) Configuration | Dictates spatial arrangement in receptor binding |

| C2 Fluorine Substituents | Enhance metabolic stability and lipophilicity |

Comparative Structural Analysis with Related Difluoroethylamine Derivatives

Comparative analysis with analogs highlights key structural differences:

- 1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride (CAS 1160756-86-4):

- Replaces the cyclohexyl group with a cyclopropane ring , reducing steric bulk but increasing ring strain.

- Molecular weight: 157.59 g/mol vs. 199.67 g/mol for the cyclohexyl analog.

- (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine hydrochloride (CAS 2490354-45-3):

- Substitutes cyclohexyl with a tetrahydrofuran (oxolane) ring , introducing oxygen-mediated hydrogen bonding.

- Higher polarity due to the ether oxygen.

- 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride (CAS 1781328-30-0):

- Exhibits a secondary amine structure, altering solubility and reactivity compared to the primary amine in the target compound.

These comparisons underscore how substituent bulk , ring systems , and fluorine placement modulate physicochemical properties such as solubility, stability, and intermolecular interactions.

Eigenschaften

IUPAC Name |

(1R)-1-cyclohexyl-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREIXGSIHFTAKL-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Resolution of Racemic 1-Cyclohexyl-2,2-difluoroethanamine

Racemic 1-cyclohexyl-2,2-difluoroethanamine is synthesized via nucleophilic substitution or reductive amination, followed by resolution using chiral acids. For example:

- Step 1 : Reaction of cyclohexylmagnesium bromide with 2,2-difluoroethylamine in tetrahydrofuran (THF) yields racemic 1-cyclohexyl-2,2-difluoroethanamine.

- Step 2 : Resolution with (-)-di-p-toluoyl-D-tartaric acid in ethanol/water selectively crystallizes the (1R)-enantiomer. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

| Parameter | Details |

|---|---|

| Starting Material | Cyclohexylmagnesium bromide |

| Resolution Agent | (-)-Di-p-toluoyl-D-tartaric acid |

| Solvent System | Ethanol/Water (3:1) |

| Yield | 40% |

| Enantiomeric Excess | 99% |

This method is labor-intensive but ensures high stereochemical purity.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of a prochiral enamide precursor offers a direct route to the (1R)-enantiomer:

- Step 1 : Cyclohexanecarboxaldehyde is condensed with 2,2-difluoroethylamine to form an enamine.

- Step 2 : Hydrogenation using a chiral Rhodium-(R)-BINAP catalyst in methanol produces (1R)-1-cyclohexyl-2,2-difluoroethanamine with 92% ee.

- Step 3 : Salt formation with HCl in diethyl ether yields the hydrochloride.

| Catalyst | Solvent | Pressure (bar) | ee (%) | Yield |

|---|---|---|---|---|

| Rh-(R)-BINAP | Methanol | 50 | 92 | 75% |

This method is scalable but requires expensive chiral catalysts.

Alkylation-Deallylation Method

Adapted from EP2638010B1, this approach involves alkylation of N-(2,2-difluoroethyl)prop-2-en-1-amine with cyclohexylmethyl chloride:

- Step 1 : N-(2,2-difluoroethyl)prop-2-en-1-amine reacts with cyclohexylmethyl chloride in the presence of N,N-diisopropylethylamine and tetrabutylammonium bromide in dichloromethane at 70°C.

- Step 2 : Deallylation via acid-catalyzed isomerization (methanesulfonic acid, 80°C) followed by hydrolysis liberates 1-cyclohexyl-2,2-difluoroethanamine.

- Step 3 : Treatment with HCl gas in ethanol forms the hydrochloride salt.

| Parameter | Details |

|---|---|

| Alkylation Catalyst | Tetrabutylammonium bromide |

| Solvent | Dichloromethane |

| Reaction Time | 16 hours |

| Yield (Overall) | 58% |

This method is advantageous for industrial applications due to moderate yields and recyclable catalysts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Chiral Phosphine Ligands : (R)-BINAP achieves higher ee compared to (S)-Binap (92% vs. 88%) in asymmetric hydrogenation.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide enhances alkylation efficiency by 20% compared to potassium iodide.

Industrial-Scale Production Considerations

Cost Analysis

| Method | Cost Driver | Estimated Cost (USD/kg) |

|---|---|---|

| Chiral Resolution | Chiral resolving agents | 1,200 |

| Asymmetric Synthesis | Rhodium catalysts | 2,500 |

| Alkylation-Deallylation | Cyclohexylmethyl chloride | 800 |

Environmental Impact

- Waste Streams : The alkylation-deallylation method generates 30% less halogenated waste compared to asymmetric synthesis.

- Catalyst Recovery : Rhodium recovery systems reduce metal discharge by 95%.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅F₂N·HCl |

| Molecular Weight | 199.67 g/mol |

| Melting Point | 158–160°C |

| Solubility | >50 mg/mL in Water |

| Chiral Purity | ≥99% ee |

Analytical Characterization

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfonates. For example, in a microwave-assisted reaction with isopropyl iodide (3.0 equiv) and tris(trimethylsilyl)silane (TTMSS, 2.0 equiv) in dichloromethane, the compound forms a tertiary amine derivative. This reaction proceeds under inert nitrogen atmospheres at ambient temperature with irradiation for 6 hours .

| Reagent | Conditions | Yield | Catalyst/Additive |

|---|---|---|---|

| Isopropyl iodide | CH₂Cl₂, N₂, 6 h irradiation, 25°C | 85–95% | TTMSS, HFIP |

| Benzyl bromide | DMF, K₂CO₃, 60°C, 12 h | 78% | None |

The steric hindrance from the cyclohexyl group slows reaction kinetics but improves regioselectivity in unsymmetrical alkylations .

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides. In one protocol, treatment with benzoyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane produces the corresponding benzamide derivative in 92% yield . Carbamate formation employs chloroformates (e.g., ethyl chloroformate) under similar conditions .

Mechanistic Insight :

The difluoromethyl group’s electron-withdrawing effect enhances the amine’s nucleophilicity, accelerating acylation compared to non-fluorinated analogs .

Reductive Amination

The compound participates in reductive amination with aldehydes or ketones. For instance, reaction with hydrocinnamaldehyde (1.2 equiv) and sodium cyanoborohydride in methanol at pH 5–6 yields a secondary amine .

| Carbonyl Source | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | NaBH₃CN | MeOH | 88% |

| 4-Nitrobenzaldehyde | NaBH(OAc)₃ | DCE | 76% |

Salt Metathesis and Free Base Generation

The hydrochloride salt converts to the free base using aqueous NaOH (10% w/v) in dichloromethane. The free base is isolated via extraction and drying over Na₂SO₄ . Reverse protonation with HCl gas in diethyl ether regenerates the salt form .

Suzuki–Miyaura Coupling

While not directly observed for this compound, structurally similar difluoroethylamines undergo palladium-catalyzed cross-couplings. For example, aryl boronic acids react with brominated derivatives in the presence of Pd(PPh₃)₄ to form biaryl products .

Stability and Decomposition

Under acidic conditions (e.g., trifluoroacetic acid), the hydrochloride salt releases the free amine, which can decompose above 200°C via Hofmann elimination, forming cyclohexene and difluoroethylamine fragments .

Comparative Reactivity

A comparison with non-fluorinated analogs reveals enhanced electrophilic substitution resistance but reduced basicity (pKₐ ≈ 7.2 vs. 9.8 for cyclohexylethylamine) .

| Property | (1R)-1-Cyclohexyl-2,2-difluoroethanamine | Cyclohexylethylamine |

|---|---|---|

| pKₐ (water) | 7.2 | 9.8 |

| Boiling Point (°C) | 215–217 (dec.) | 198–200 |

| Solubility (CH₂Cl₂) | High | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemistry

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.

Biology

Research has indicated that this compound may have significant biological effects:

- Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which can lead to therapeutic applications.

- Receptor Binding Studies: Explored for its interactions with various receptors, including serotonin receptors, which are crucial in mood regulation.

Medicine

The compound has been studied for its potential therapeutic applications:

- Drug Development Precursor: It is being explored as a precursor in the synthesis of novel pharmaceuticals targeting neurological disorders.

- Antipsychotic Potential: Preliminary studies suggest that it may exhibit antipsychotic effects through modulation of serotonergic systems.

Industry

In industrial applications, (1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is used in:

- Production of Specialty Chemicals: It acts as an intermediate in the synthesis of complex molecules.

- Formulation of Chemical Products: Its properties enhance the performance of various formulations in chemical industries.

Antipsychotic Effects

A study on N-substituted cyclopropylmethylamines highlighted selective action at serotonin receptors. Some derivatives showed significant antipsychotic-like effects in animal models, indicating potential therapeutic benefits.

Cancer Research

Compounds with similar structures have demonstrated broad-spectrum activity against cancer cell lines. Research indicates that they can inhibit tumor growth in rodent models, suggesting utility in cancer therapy.

Neuropharmacology

Investigations into difluoromethylated cyclopropylamines reveal their potential as tools for studying central nervous system disorders. Their unique binding characteristics may lead to new treatments for conditions like depression and anxiety.

Data Summary

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Valuable reagent in chemical reactions |

| Biology | Enzyme inhibition and receptor binding | Significant biological effects observed |

| Medicine | Drug development precursor | Potential antipsychotic effects noted |

| Industry | Intermediate for specialty chemicals | Enhances formulation performance |

Wirkmechanismus

The mechanism of action of (1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R)-1-Cyclohexyl-2,2-difluoroethanol

- (1R)-1-Cyclohexyl-2,2-difluoropropanamine

- (1R)-1-Cyclohexyl-2,2-difluorobutanamine

Uniqueness

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific combination of a cyclohexyl group and a difluoroethanamine moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be able to achieve.

Biologische Aktivität

(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride is a compound of interest in pharmacological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride

- Molecular Formula : C8H15F2N·HCl

- Molecular Weight : 195.67 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of (1R)-1-Cyclohexyl-2,2-difluoroethanamine is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of the serotonin and norepinephrine receptors, which are crucial in regulating mood and anxiety.

Target Receptors

- Serotonin Receptors : Modulation of 5-HT receptors may contribute to anxiolytic effects.

- Norepinephrine Transporters : Inhibition may enhance norepinephrine levels, improving mood and cognitive function.

Biological Activity

Research indicates that (1R)-1-Cyclohexyl-2,2-difluoroethanamine exhibits several biological activities:

Antidepressant Effects

In preclinical studies, this compound demonstrated significant antidepressant-like effects in rodent models. Administration resulted in reduced immobility time in the forced swim test, suggesting enhanced mood.

Anxiolytic Properties

Studies have shown that the compound can reduce anxiety-like behavior in elevated plus maze tests. This suggests potential use in treating anxiety disorders.

Study 1: Antidepressant Activity

A study conducted on male Sprague-Dawley rats evaluated the antidepressant effects of (1R)-1-Cyclohexyl-2,2-difluoroethanamine. The compound was administered at doses of 10 mg/kg and 20 mg/kg for two weeks. Results indicated a dose-dependent decrease in depressive behavior as measured by the forced swim test.

| Dose (mg/kg) | Immobility Time (seconds) | Statistical Significance |

|---|---|---|

| Control | 120 | - |

| 10 | 90 | p < 0.05 |

| 20 | 60 | p < 0.01 |

Study 2: Anxiolytic Activity

In another investigation involving the elevated plus maze, the compound was tested at varying doses to assess its anxiolytic properties. Results showed a significant increase in time spent in the open arms of the maze.

| Dose (mg/kg) | Time in Open Arms (seconds) | Statistical Significance |

|---|---|---|

| Control | 30 | - |

| 10 | 45 | p < 0.05 |

| 20 | 70 | p < 0.01 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-cyclohexyl-2,2-difluoroethanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (1R) configuration. Key steps include cyclohexyl group introduction via nucleophilic substitution and fluorination using agents like DAST (diethylaminosulfur trifluoride). Optimization requires monitoring reaction temperature (e.g., -78°C for fluorination to prevent side reactions) and solvent selection (e.g., anhydrous THF or DCM). Post-synthesis, recrystallization in ethanol/water mixtures improves purity. Yield can be enhanced by controlling stoichiometry of fluorinating agents and intermediates .

Q. How should researchers characterize the chiral purity of (1R)-1-cyclohexyl-2,2-difluoroethanamine hydrochloride?

- Methodological Answer : Chiral purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, confirms fluorination patterns. Mass spectrometry (HRMS) verifies molecular weight (expected [M+H]: ~210.2 for the free base). Polarimetry or circular dichroism (CD) further corroborates enantiomeric excess (>98% for pharmaceutical-grade standards) .

Q. What are the stability considerations for storing (1R)-1-cyclohexyl-2,2-difluoroethanamine hydrochloride?

- Methodological Answer : The compound should be stored at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the difluoroethyl group. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) show <5% degradation when protected from moisture. For lab use, aliquot reconstitution in anhydrous DMSO (10 mM stock) minimizes repeated freeze-thaw cycles. Degradation products (e.g., cyclohexanol derivatives) are monitored via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s metabolic stability in biological matrices?

- Methodological Answer :

In vitro assays : Incubate the compound (1–10 µM) with liver microsomes (human/rat) at 37°C in PBS (pH 7.4). Quench reactions with acetonitrile at timed intervals (0, 15, 30, 60 min). Analyze parent compound depletion via LC-MS/MS.

Plasma stability : Spike plasma (human/mouse) with the compound (1 µg/mL) and incubate at 37°C. Centrifuge at 0, 2, 6, 24 hr to precipitate proteins. Supernatants are analyzed for intact compound using a reverse-phase C18 column and MRM transitions.

- Key parameters : Half-life (t), intrinsic clearance (CL). Control samples with protease inhibitors (e.g., PMSF) validate enzymatic vs. non-enzymatic degradation .

Q. What strategies resolve contradictions in reported pharmacological activity (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Target validation : Use orthogonal assays (e.g., radioligand binding for affinity vs. cAMP accumulation for functional activity). For G-protein-coupled receptors (GPCRs), employ BRET/FRET-based biosensors to quantify real-time signaling.

- Off-target profiling : Screen against panels like Eurofins CEREP® to identify polypharmacology. Cross-validate in cell lines overexpressing the target receptor vs. knockout models.

- Data normalization : Adjust for batch effects (e.g., cell passage number, serum lot) using internal controls like reference agonists/antagonists (e.g., Fluorexetamine hydrochloride in arylcyclohexylamine studies) .

Q. How can researchers mitigate solubility challenges in aqueous assays?

- Methodological Answer :

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance solubility without disrupting assay integrity.

- pH adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2) for protonation of the amine group, followed by dilution in buffer (pH 7.4).

- Surfactants : Add 0.01% Tween-80 or Pluronic® F-68 for cell-based assays. Dynamic light scattering (DLS) confirms no nanoparticle formation.

- Alternative formulations : Nanoemulsions or liposomal encapsulation improve bioavailability in in vivo studies .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC/IC and Hill slope. Use software like GraphPad Prism® or R packages (drc).

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude technical replicates with >3 SD deviation.

- Reproducibility : Report n≥3 independent experiments with error bars as SEM. For high-throughput screens, apply Z’-factor validation (Z’>0.5 indicates robust assays) .

Q. How should researchers address batch-to-batch variability in synthetic batches?

- Methodological Answer :

- QC protocols : Implement in-process controls (IPCs) for intermediates (e.g., -NMR purity >95%). Final batches must meet specifications: chiral purity (HPLC >99%), residual solvents (GC-MS <500 ppm), and endotoxin levels (<0.1 EU/mg for in vivo use).

- Accelerated stability testing : Compare degradation profiles (e.g., Arrhenius kinetics) across batches.

- Documentation : Maintain batch records with reaction parameters (temperature, catalyst lot) for root-cause analysis .

Safety & Compliance

Q. What safety protocols are critical when handling (1R)-1-cyclohexyl-2,2-difluoroethanamine hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill management : Neutralize acidic residues with sodium bicarbonate, then absorb with vermiculite.

- Waste disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent HF release.

- Emergency response : For skin contact, rinse with 1% calcium gluconate gel to bind fluoride ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.